2-(1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol
Description
2-(1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol is a benzimidazole derivative featuring a cyclobutanol moiety directly attached to the benzimidazole nitrogen. The compound’s structure combines the aromatic, electron-rich benzimidazole core with a strained four-membered cyclobutanol ring.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11-6-5-10(11)13-7-12-8-3-1-2-4-9(8)13/h1-4,7,10-11,14H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNACMLRSCVTZFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2C=NC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzodiazole derivative with a cyclobutanone in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones, while reduction can produce different alcohols.
Scientific Research Applications
2-(1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-(1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol with structurally related compounds:
Biological Activity
2-(1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol is a chemical compound characterized by the presence of a benzodiazole moiety linked to a cyclobutanol structure. This compound has garnered attention due to its potential biological activities, which are of significant interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₁H₁₂N₂O
- Molecular Weight : 188.23 g/mol
- CAS Number : 2161971-17-9
The biological activity of this compound can be attributed to its structural features, particularly the benzodiazole ring. Compounds with this moiety are known for their interactions with various biological targets, influencing multiple biochemical pathways:
- Antimicrobial Activity : Benzodiazole derivatives often exhibit antibacterial and antifungal properties. The mechanism includes the inhibition of nucleic acid synthesis or disruption of cell membrane integrity.
- Antitumor Effects : Some studies suggest that benzodiazole derivatives can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
Biological Activities
A summary of the biological activities associated with this compound includes:
| Activity Type | Description |
|---|---|
| Antibacterial | Inhibits growth of various bacterial strains, possibly by targeting cell wall synthesis. |
| Antifungal | Shows efficacy against fungal infections by disrupting fungal cell membranes. |
| Antitumor | Induces apoptosis in cancer cells; may inhibit tumor growth through various pathways. |
| Anti-inflammatory | Exhibits potential to reduce inflammation via modulation of inflammatory mediators. |
| Antioxidant | Scavenges free radicals, thereby protecting cells from oxidative stress. |
Case Studies and Research Findings
Recent studies have investigated the biological effects of this compound:
- Antimicrobial Study : A research study evaluated the antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting that this compound could be developed as a new antibiotic agent .
- Antitumor Activity : In vitro assays demonstrated that this compound could inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The compound appeared to induce apoptosis through caspase activation .
- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced swelling and pain, indicating its potential as an anti-inflammatory agent .
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:
- Solubility : The compound is highly soluble in polar solvents, which may enhance its bioavailability.
- Metabolism : Preliminary studies suggest that it undergoes hepatic metabolism, forming several metabolites that may also exhibit biological activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol, and what reaction conditions are critical for optimizing yield?
- Methodology : The synthesis typically involves cyclization of a benzodiazole derivative with cyclobutanone using catalysts like Lewis acids (e.g., ZnCl₂) in polar solvents (ethanol/methanol) under reflux (60–80°C). Yield optimization requires strict control of stoichiometry, solvent purity, and reaction time. Post-synthesis purification via column chromatography or crystallization is critical to isolate the product .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodology :
- Spectroscopy : NMR (¹H/¹³C) identifies functional groups (e.g., hydroxyl at δ 4.5–5.0 ppm, benzodiazole protons at δ 7.2–8.3 ppm). IR confirms O-H (3200–3600 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches.
- Crystallography : Single-crystal X-ray diffraction (using SHELXL or SHELXS) resolves bond lengths and angles. Critical steps include crystal mounting, data collection at low temperature (100 K), and refinement with SHELX software to address disorder or twinning .
Q. What biological activities have been reported for this compound, and what assays are used to evaluate them?
- Biological Activities : Antimicrobial (vs. S. aureus, E. coli), antitumor (apoptosis in MCF-7, A549 cells), anti-inflammatory (COX-2 inhibition), and antioxidant (DPPH assay) .
- Assays :
- Antimicrobial : Disk diffusion/Kirby-Bauer method.
- Antitumor : MTT assay for cell viability; caspase-3/7 activation for apoptosis.
- Anti-inflammatory : ELISA for prostaglandin E₂ (PGE₂) reduction.
Q. How does the cyclobutanol moiety influence the compound’s reactivity compared to similar benzodiazole derivatives?
- Mechanistic Insight : The strained cyclobutane ring enhances electrophilicity, facilitating nucleophilic substitution at the hydroxyl group. This contrasts with planar analogs (e.g., benzimidazole-phenol derivatives), where steric hindrance limits reactivity. Comparative studies show faster oxidation rates (e.g., to cyclobutanone) using KMnO₄ under acidic conditions .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data across different studies?
- Methodology :
- Standardized Assays : Use identical cell lines (e.g., ATCC-certified), solvent controls (DMSO <0.1%), and replicate counts (n ≥ 3).
- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to compare datasets. Adjust for variables like pH, temperature, and serum content in cell culture.
- Mechanistic Validation : Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can computational modeling predict the interaction mechanisms between this compound and biological targets?
- Approach :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., DNA gyrase for antimicrobial activity). Key parameters include grid box size (20–25 Å) and exhaustiveness (8–16).
- MD Simulations : Run GROMACS simulations (50–100 ns) to assess stability of ligand-target complexes. Analyze RMSD and hydrogen bond persistence .
Q. What experimental design considerations are critical for studying the compound’s pharmacokinetics in preclinical models?
- Key Factors :
- Solubility : Use co-solvents (PEG-400) or cyclodextrin complexes for in vivo dosing.
- Metabolism : LC-MS/MS to identify hepatic metabolites (e.g., hydroxylated derivatives).
- Toxicity : Monitor ALT/AST levels in rodent serum post-administration (doses 10–100 mg/kg) .
Q. How can crystallographic data address challenges in determining the compound’s stereoelectronic properties?
- Crystallographic Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
